3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one typically involves multiple steps. One common method includes the acylation of 2-aminobenzenethiol with methyl chloroformate in pyridine, followed by heating with zinc dust in glacial acetic acid to form 1,3-benzothiazol-2(3H)-one . This intermediate can then be further modified through alkylation and acylation reactions to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazol-2(3H)-one: A simpler benzothiazole derivative with similar structural features.
2-Aminobenzothiazole: Another benzothiazole derivative with potential biological activities.
1,3-Benzothiazol-2-ylacetonitrile: Used in the synthesis of various heterocyclic compounds.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one is unique due to its combination of benzothiazole and chromenone moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-21(2)9-12-15(22)8-7-11-17(23)13(10-24-18(11)12)19-20-14-5-3-4-6-16(14)25-19/h3-8,10,22H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAORVFZOYRMPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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